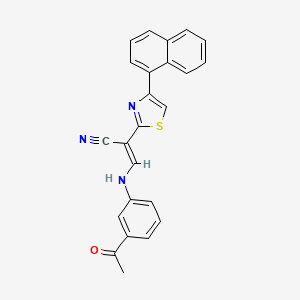

(E)-3-((3-acetylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile

Description

(E)-3-((3-Acetylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a benzothiazole core substituted with a naphthalen-1-yl group at the thiazole ring and a 3-acetylphenylamino group at the acrylonitrile moiety. This compound belongs to a class of molecules designed for applications in materials science and medicinal chemistry, leveraging the electron-withdrawing acrylonitrile group and the aromatic thiazole system for tailored electronic or biological properties.

Properties

IUPAC Name |

(E)-3-(3-acetylanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3OS/c1-16(28)18-8-4-9-20(12-18)26-14-19(13-25)24-27-23(15-29-24)22-11-5-7-17-6-2-3-10-21(17)22/h2-12,14-15,26H,1H3/b19-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGOQZOQGWHCCL-XMHGGMMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3-acetylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Naphthalene Substitution: The naphthalene moiety is introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Acrylonitrile Formation: The final step involves the Knoevenagel condensation reaction between the thiazole derivative and an aldehyde, followed by the addition of an acetylphenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((3-acetylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-((3-acetylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-((3-acetylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the thiazole ring and acrylonitrile moiety. Below is a comparative analysis:

Physical and Spectroscopic Properties

- Melting Points : Analogous compounds exhibit melting points ranging from 138°C (furyl-substituted) to 193°C (biphenyl-substituted) . The naphthalen-1-yl and acetyl groups in the target compound likely increase rigidity, suggesting a higher melting point (>200°C).

- Spectroscopy : IR spectra of similar compounds show characteristic CN stretches (~2200 cm⁻¹) and C=O stretches (acetyl: ~1700 cm⁻¹) . The target compound’s NMR would display distinct aromatic signals for naphthalene (δ 7.5–8.5 ppm) and acetyl (δ 2.6 ppm for CH₃) .

Key Differentiators

- Naphthalene vs. Smaller Aromatics : The naphthalen-1-yl group increases molecular weight and π-surface area compared to phenyl or thiophenyl groups, impacting solubility and aggregation behavior.

- Acetyl vs. Electron-Donating Groups: The acetyl group introduces hydrogen-bonding capacity, unlike electron-donating groups (e.g., diphenylamino in TP1), which enhance fluorescence .

Biological Activity

(E)-3-((3-acetylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, characterized by a thiazole ring, a naphthalene moiety, and an acrylonitrile functional group. Its IUPAC name is (E)-3-(3-acetylanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile. The molecular formula is , with a molecular weight of approximately 399.47 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may affect kinases involved in cell signaling and proliferation.

- Receptor Interaction : It can act as either an agonist or antagonist at certain receptors, influencing cellular signaling pathways that are crucial for various physiological responses.

- Cytotoxicity : Studies have shown that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is often linked to enhanced anticancer activity due to its ability to induce apoptosis in malignant cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including those structurally related to this compound:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 | Induces apoptosis |

| Compound 10 | A431 | 1.98 ± 1.22 | Inhibits cell proliferation |

| Target Compound | Various | TBD | Potential enzyme inhibition |

These findings suggest that the compound may possess significant anticancer properties, warranting further investigation into its efficacy and safety profiles.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl and thiazole moieties significantly influence biological activity:

- Electron-donating groups on the phenyl ring enhance cytotoxicity.

- The position of substituents on the thiazole ring affects binding affinity and selectivity towards target enzymes or receptors.

Study on Cytotoxic Effects

In a recent study, derivatives similar to this compound were tested against multiple cancer cell lines, including HT29 and Jurkat cells. The results demonstrated that these compounds exhibited potent growth-inhibitory effects comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Another aspect explored was the antimicrobial potential of thiazole derivatives. Compounds structurally related to this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.